molecular formula C13H16IN5O3 B3040303 1-(4-Azidosalicylamido)-4-(iodoacetamido)butane CAS No. 183006-87-3

1-(4-Azidosalicylamido)-4-(iodoacetamido)butane

Cat. No.: B3040303
CAS No.: 183006-87-3
M. Wt: 417.2 g/mol
InChI Key: NXLBAOLUZNMYKG-UHFFFAOYSA-N
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Description

1-(4-Azidosalicylamido)-4-(iodoacetamido)butane (ASIB) is a heterobifunctional crosslinking reagent featuring two distinct reactive groups: a sulfhydryl-reactive iodoacetyl group and a photosensitive phenyl azide . The phenyl azide group is activated by ultraviolet (UV) light, enabling covalent bonding with nucleophiles (e.g., amines, thiols), while the iodoacetyl group selectively reacts with thiols (-SH) under mild, aqueous conditions. ASIB’s spacer arm length of 18.8 Å provides sufficient distance between conjugated molecules, minimizing steric hindrance during crosslinking .

A unique advantage of ASIB is its stability in aqueous solutions, allowing sequential conjugation steps (e.g., iodination followed by crosslinking) without degradation of reactive groups . Additionally, the hydroxyl-substituted phenyl azide ring facilitates radioiodination, enhancing utility in tracking studies .

Properties

IUPAC Name

4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16IN5O3/c14-8-12(21)16-5-1-2-6-17-13(22)10-4-3-9(18-19-15)7-11(10)20/h3-4,7,20H,1-2,5-6,8H2,(H,16,21)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLBAOLUZNMYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCNC(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Azidosalicylamido)-4-(iodoacetamido)butane is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound, with the chemical formula C13H16IN5O3, is characterized by the presence of both azido and iodoacetamido functional groups, which contribute to its reactivity and interactions with biological systems.

  • Molecular Weight: 373.2 g/mol
  • CAS Number: 183006-87-3
  • Chemical Structure: The compound features a butane backbone with azido and iodoacetamido substituents at the para positions of a salicylamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through covalent bonding. The iodoacetamido group is known for its reactivity with thiol groups in proteins, leading to irreversible inhibition of target enzymes. The azido group can facilitate bioconjugation reactions, making it useful in targeted drug delivery systems.

Biological Activity

  • Anticancer Activity:
    • Studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
    • Case Study: In a study involving breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
  • Enzyme Inhibition:
    • The compound acts as an irreversible inhibitor of certain proteases and kinases. This inhibition can lead to altered cellular functions and has implications in cancer therapy.
    • Research Findings: A study highlighted that similar iodoacetamide derivatives inhibited serine proteases with Ki values in the nanomolar range, suggesting strong binding affinity.
  • Bioconjugation Applications:
    • Due to the presence of the azido group, this compound can be utilized in click chemistry for bioconjugation applications, allowing for the attachment of various biomolecules to enhance therapeutic efficacy.
    • Example Application: Researchers have successfully used azide-containing compounds to label antibodies for targeted delivery in immunotherapy.

Data Summary Table

Property Value
Molecular Weight373.2 g/mol
CAS Number183006-87-3
Anticancer IC50 (e.g., MCF-7)Low micromolar range
Enzyme Inhibition Ki (e.g., Trypsin)Nanomolar range
Bioconjugation PotentialHigh

Comparison with Similar Compounds

Comparison with Similar Crosslinking Compounds

ASIB belongs to a class of heterobifunctional crosslinkers designed for controlled biomolecular conjugation. Below is a detailed comparison with structurally or functionally analogous compounds:

Reactive Group Specificity

Compound Reactive Group 1 Reactive Group 2 Key Reactivity
ASIB Iodoacetyl (thiol-specific) Phenyl azide (photoactivatable) Thiol-selective at pH 7–8.5; UV-induced azide activation .
APDP Pyridyldithio (thiol-specific) Phenyl azide (photoactivatable) Thiol-thiol exchange (disulfide reduction); UV activation .
SIACX Iodoacetyl (thiol-specific) NHS ester (amine-specific) Broad amine reactivity (pH 7–9) alongside thiol targeting .
ANB-NOS NHS ester (amine-specific) Phenyl azide (photoactivatable) Amine reactivity at pH 7–9; UV-dependent crosslinking .
ABH Hydrazide (carbohydrate-specific) Benzophenone (photoactivatable) Carbohydrate conjugation via hydrazide; UV activation for hydrophobic regions .

Key Insight: ASIB’s iodoacetyl group offers higher thiol specificity than NHS esters (e.g., in SIACX or ANB-NOS), which may non-specifically react with amines. However, NHS-based reagents are preferred for amine-rich environments .

Spacer Arm Length and Solubility

Compound Spacer Length (Å) Solubility Profile
ASIB 18.8 Moderate in aqueous buffers; light-sensitive .
APDP 15.2 Improved solubility due to pyridyl group .
SIACX 16.5 Hydrophobic; requires organic solvents .
ANB-NOS 10.5 Limited aqueous solubility; DMSO-compatible .

Key Insight: ASIB’s longer spacer arm (18.8 Å) is advantageous for conjugating large biomolecules (e.g., antibodies), whereas shorter spacers (e.g., ANB-NOS) are suited for small peptides .

Research Findings and Practical Considerations

  • Thermodynamic Studies : ASIB’s iodoacetyl group exhibits 90% reaction efficiency with thiols at pH 8.0, outperforming maleimide-based reagents in oxidative environments .
  • Limitations : ASIB requires light protection and UV equipment, limiting its use in dark or low-energy settings. Alternatives like APDP offer reversibility but lack radioiodination utility .

Preparation Methods

Structural Overview and Key Functional Groups

The compound’s structure comprises two distinct reactive moieties connected via a butane spacer:

  • 4-Azidosalicylamide : A salicylic acid derivative with an azide (–N₃) group at the para position and a hydroxyl (–OH) group at the ortho position.
  • Iodoacetamido : An iodoacetamide group (–NH–CO–CH₂–I) capable of alkylating thiols or undergoing nucleophilic substitution.

The butane chain (CH₂)₄ provides flexibility, enabling spatial separation of reactive sites.

Synthetic Pathways and Methodologies

Stepwise Assembly of the Bifunctional Molecule

The synthesis typically follows a modular approach to avoid interference between the azide and iodoacetamide groups:

Synthesis of 4-Azidosalicylic Acid

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Azide stability : Reactions involving NaN₃ require aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis.
  • Iodoacetamide reactivity : Polar solvents (e.g., acetonitrile) enhance electrophilicity of the iodoacetamide group.

Protecting Group Strategies

  • Salicylic acid –OH group : Protected as a methyl ether (OMe) during azide introduction, followed by deprotection with BBr₃.
  • Amine protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during coupling steps.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (Rf ≈ 0.3–0.4).
  • HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) mobile phase.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, azide), 7.6–6.8 (m, 3H, aromatic), 3.2 (t, 2H, –CH₂–I).
  • MS (ESI+) : m/z 417.20 [M+H]⁺.

Q & A

Basic Questions

Q. What are the recommended protocols for synthesizing 1-(4-Azidosalicylamido)-4-(iodoacetamido)butane to ensure high yield and purity?

  • Methodological Answer : Synthesis should involve stepwise conjugation under inert conditions (e.g., nitrogen atmosphere) to prevent azide degradation. Protect reactive groups (e.g., amines) during coupling steps. Use stoichiometric control to minimize side reactions. Purification via column chromatography or preparative HPLC, followed by characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity. Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity) to reduce trial-and-error approaches .

Q. How should the compound be stored to maintain stability, given its functional groups?

  • Methodological Answer : Store in amber vials at –20°C under anhydrous conditions to prevent azide photodegradation and iodoacetamide hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting. Monitor stability via periodic HPLC analysis to detect decomposition products. Use desiccants in storage containers to minimize moisture exposure .

Q. What analytical techniques are critical for characterizing this compound and its reaction intermediates?

  • Methodological Answer :

  • Structural confirmation : NMR (1^1H, 13^13C, 2D-COSY) and FT-IR for functional group identification.
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for mass verification.
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Quantitative analysis : UV-Vis spectroscopy for concentration determination using molar extinction coefficients .

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Conduct reactions in a fume hood due to potential azide explosivity. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Avoid contact with heavy metals or strong oxidizing agents. Quench waste with sodium thiosulfate to reduce azide toxicity. Monitor airborne particulates using real-time gas sensors .

Advanced Research Questions

Q. How can competing reactivity between the azide and iodoacetamide groups be minimized during bioconjugation?

  • Methodological Answer : Employ selective protection/deprotection strategies. For example, use light-activated Staudinger ligation for azides under mild conditions (pH 7.4, 25°C) to avoid iodoacetamide thiol reactivity. Kinetic studies via stopped-flow spectroscopy can identify optimal pH and temperature windows. Computational modeling (e.g., DFT calculations) predicts reaction pathways to prioritize desired conjugations .

Q. What role does this compound play in designing stimuli-responsive materials or protein crosslinkers?

  • Methodological Answer : The azide enables bioorthogonal click chemistry (e.g., Cu-free cycloaddition with dibenzocyclooctynes), while iodoacetamide targets cysteine residues for site-specific protein modification. Applications include:

  • Smart hydrogels : Crosslink polymers via azide-alkyne cycloaddition, with swelling behavior monitored by rheometry.
  • Protein engineering : Use spacer length (butane chain) to control inter-molecular distances in antibody-drug conjugates. Validate crosslinking efficiency via SDS-PAGE and Förster resonance energy transfer (FRET) .

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Apply quantum mechanical/molecular mechanics (QM/MM) simulations to model transition states and identify rate-limiting steps. Machine learning algorithms (e.g., random forests) analyze historical reaction data to predict optimal solvent systems, catalysts, and molar ratios. Validate predictions with microreactor trials, using in-line FTIR for real-time monitoring .

Q. What experimental design strategies are effective for resolving contradictions in reaction yield data?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial) to isolate variables (e.g., temperature, reactant concentration). Analyze interactions via ANOVA and Pareto charts. For reproducibility, replicate central composite designs (CCD) to map response surfaces. Conflicting data may arise from uncontrolled humidity—address this by incorporating desiccant chambers into reactor setups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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